molecular formula C13H23N3O6 B3364903 tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate CAS No. 1187929-57-2

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate

Cat. No. B3364903
CAS RN: 1187929-57-2
M. Wt: 317.34 g/mol
InChI Key: SAWZXABLOCBPPN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using specific methods and has been found to have a mechanism of action that affects various biochemical and physiological processes.

Scientific Research Applications

Tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate has been studied for its potential use in scientific research. It has been found to have various applications, including as a tool for studying ion channels, as a potential therapeutic agent for various diseases, and as a tool for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate involves its ability to modulate ion channels. Specifically, it has been found to affect the activity of voltage-gated potassium channels and calcium channels. This modulation results in changes in the electrical activity of cells, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to affect the activity of ion channels, which can affect the electrical activity of cells. This can have various effects on physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate has various advantages and limitations for lab experiments. Its ability to modulate ion channels makes it a useful tool for studying the structure and function of proteins. However, its effects on ion channels can also make it difficult to interpret experimental results, as changes in electrical activity can have various downstream effects.

Future Directions

There are many potential future directions for research on tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate. One potential direction is to study its potential therapeutic applications for various diseases, such as epilepsy and arrhythmias. Another potential direction is to study its effects on other ion channels and to develop new compounds that can modulate ion channels in specific ways. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;3-1(4)2(5)6/h8H,4-7H2,1-3H3,(H3,12,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWZXABLOCBPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187929-57-2
Record name 1-Piperidinecarboxylic acid, 4-(aminoiminomethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate
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tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate

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